gamma-Butyrolactone-d6
Overview
Description
Gamma-Butyrolactone-d6, also known as deuterated gamma-Butyrolactone, is a deuterium-labeled analog of gamma-Butyrolactone. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and reagent in various chemical reactions and scientific research applications.
Mechanism of Action
Target of Action
Gamma-Butyrolactone-d6, also known as GBL, primarily targets the GABA B receptors . These receptors are part of the gamma-aminobutyric acid system, the chief inhibitory neurotransmitter in the mammalian central nervous system . GBL also binds to cytoplasmic receptor proteins, many of which are involved in the regulation of specific antibiotic biosynthesis clusters .
Mode of Action
Upon administration, this compound interacts with its targets by binding to the GABA B receptors . This binding action results in a bidirectional effect on the receptors, depending on the subunit of the GIRK (G-protein-dependent ion inwardly rectifying potassium) channel involved . Additionally, GBL binds to cytoplasmic receptor proteins and inhibits their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to GBL induces expression of the target genes .
Biochemical Pathways
This compound affects the gamma-aminobutyric acid (GABA) pathway . The binding of GBL to the GABA B receptors influences the function of the GIRK channels, leading to changes in the neuronal excitability . Furthermore, the binding of GBL to cytoplasmic receptor proteins influences the expression of genes involved in specific antibiotic biosynthesis clusters .
Pharmacokinetics
It is known that gbl is rapidly converted into ghb (gamma-hydroxybutyric acid) by paraoxonase (lactonase) enzymes, found in the blood . GBL is more lipophilic (fat soluble) than GHB, and so is absorbed faster and has higher bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a prodrug for gamma-hydroxybutyric acid (GHB) . GHB acts as a central nervous system depressant with effects similar to those of barbiturates . The binding of GBL to cytoplasmic receptor proteins also leads to the induction of gene expression, influencing the production of antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, GBL is hydrolyzed under basic conditions, such as in a sodium hydroxide solution, into sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, a mixture of the lactone and acid forms exists in an equilibrium . These environmental conditions can therefore affect the conversion of GBL to GHB and its subsequent bioavailability .
Biochemical Analysis
Biochemical Properties
Gamma-Butyrolactone-d6 plays a significant role in biochemical reactions. It is mainly produced by Streptomyces species where it regulates antibiotic production and morphological differentiation . The this compound binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by binding to cytoplasmic receptor proteins and inhibiting their binding to specific DNA targets . Most of these receptor proteins act as repressors, so that binding to this compound induces expression of the target genes .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and diverse. It exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound and their receptors also occur in some other Actinobacteria, suggesting that this is a general regulatory system for antibiotic production .
Metabolic Pathways
griseus .
Transport and Distribution
It is known that the this compound binds to receptors, many of which are involved in regulation of specific antibiotic biosynthesis clusters .
Subcellular Localization
It is known that the this compound binds to cytoplasmic receptor proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Butyrolactone-d6 can be synthesized through the dehydrogenation of deuterated 1,4-butanediol. This process involves heating the deuterated 1,4-butanediol in the presence of a copper catalyst at temperatures ranging from 180°C to 300°C. The reaction yields this compound with high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory preparation. The dehydrogenation of deuterated 1,4-butanediol is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The purification process involves liquid-gas-phase extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Gamma-Butyrolactone-d6 undergoes various chemical reactions, including:
Hydrolysis: In basic conditions, this compound is hydrolyzed to form deuterated gamma-hydroxybutyrate.
Oxidation: this compound can be oxidized to form deuterated succinic acid.
Reduction: Reduction of this compound can yield deuterated 1,4-butanediol.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide solution is commonly used for the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Hydrolysis: Deuterated gamma-hydroxybutyrate
Oxidation: Deuterated succinic acid
Reduction: Deuterated 1,4-butanediol
Scientific Research Applications
Gamma-Butyrolactone-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in metabolic studies to trace the pathways of gamma-Butyrolactone and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of gamma-Butyrolactone in the body.
Industry: Used in the production of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Gamma-Butyrolactone-d6 is similar to other gamma-butyrolactone analogs, such as:
Gamma-Butyrolactone: The non-deuterated form, which is widely used as a solvent and reagent.
Gamma-Hydroxybutyric Acid: A metabolite of gamma-Butyrolactone with central nervous system depressant effects.
Tetrahydrofuran: A cyclic ether with similar solvent properties but different chemical reactivity
This compound is unique due to its deuterium labeling, which makes it valuable for tracing studies and understanding metabolic pathways.
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583840 | |
Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77568-65-1 | |
Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77568-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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